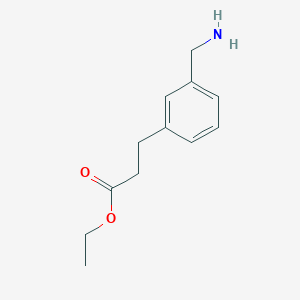

Ethyl 3-(3-(aminomethyl)phenyl)propanoate

Description

Nomenclature and Chemical Identification

This compound exists under several systematic and common nomenclature systems, each providing insight into its structural characteristics and chemical properties. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as ethyl 3-[3-(aminomethyl)phenyl]propanoate. The Chemical Abstracts Service has assigned this compound the registry number 93071-66-0, which serves as its unique identifier in chemical databases and regulatory documentation.

The molecular formula C12H17NO2 indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This composition reflects the structural framework consisting of an ethyl ester group attached to a three-carbon propanoic acid chain, which in turn connects to a benzene ring substituted at the meta position with an aminomethyl group. The compound's molecular weight of 207.27 grams per mole places it within the range typical for pharmaceutical intermediates and bioactive small molecules.

Alternative nomenclature includes the descriptor "Benzenepropanoic acid, 3-(aminomethyl)-, ethyl ester," which emphasizes the parent benzenepropanoic acid structure with the specific aminomethyl substitution pattern. The compound also appears in various chemical databases under the designation MFCD08234833, representing its unique identifier in the Molecular Design Limited database system.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 93071-66-0 |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| International Union of Pure and Applied Chemistry Name | ethyl 3-[3-(aminomethyl)phenyl]propanoate |

| Molecular Design Limited Number | MFCD08234833 |

| Canonical Simplified Molecular Input Line Entry Specification | CCOC(=O)CCC1=CC(=CC=C1)CN |

The Simplified Molecular Input Line Entry Specification representation "CCOC(=O)CCC1=CC(=CC=C1)CN" provides a linear notation that encodes the complete structural information of the molecule. This notation begins with the ethyl ester group (CCOC(=O)), continues through the propanoic acid chain (CCC), and concludes with the meta-aminomethyl-substituted benzene ring (1=CC(=CC=C1)CN). The International Chemical Identifier representation offers another standardized method for describing the compound's structure: InChI=1S/C12H17NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2,6-7,9,13H2,1H3.

Historical Context of Discovery and Initial Characterization

The development and characterization of this compound emerged from systematic investigations into phenylpropanoate derivatives and their potential applications in pharmaceutical chemistry. While specific historical documentation regarding the initial discovery of this particular compound remains limited in the available literature, its development appears to be closely linked to the broader exploration of beta-amino acid derivatives and their ester forms.

The compound gained particular scientific attention through its identification as a significant impurity in the synthesis and manufacturing processes of dabigatran etexilate, a direct thrombin inhibitor used in anticoagulant therapy. This connection established the compound's importance not only as an independent chemical entity but also as a critical reference standard for pharmaceutical quality control and analytical method development.

Research publications from the early 2010s documented synthetic approaches to related compounds within the same chemical family, suggesting that the systematic investigation of aminomethyl-substituted phenylpropanoate esters was part of broader medicinal chemistry programs. The emergence of efficient synthetic methodologies for constructing such structures coincided with increasing pharmaceutical industry interest in compounds containing both aromatic amine functionalities and ester groups.

The characterization of this compound involved standard analytical techniques common to organic compound identification, including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography. These analytical methods established the compound's identity and purity specifications, with commercial suppliers typically guaranteeing purities of not less than ninety-eight percent.

Academic Significance in Organic and Medicinal Chemistry

This compound occupies a distinctive position in contemporary organic and medicinal chemistry research due to its structural features and synthetic accessibility. The compound serves as an important example of beta-amino acid derivatives, a class of molecules that has gained considerable attention for their potential biological activities and their utility as building blocks in drug discovery programs.

In medicinal chemistry contexts, the compound's significance extends beyond its role as a dabigatran impurity to encompass broader applications in pharmaceutical intermediate synthesis. The presence of both an amine functional group and an ester moiety provides multiple sites for chemical modification, making it a versatile starting material for the construction of more complex bioactive molecules. The meta-substitution pattern of the aminomethyl group on the phenyl ring creates specific spatial arrangements that can influence binding interactions with biological targets.

The compound also serves important functions in analytical chemistry and pharmaceutical quality control. As a characterized impurity standard for dabigatran etexilate, it enables pharmaceutical manufacturers to develop and validate analytical methods for detecting and quantifying impurities in drug substances. This application highlights the critical role that well-characterized chemical standards play in ensuring pharmaceutical product quality and regulatory compliance.

Table 2: Research Applications and Significance

| Application Area | Specific Use | Significance |

|---|---|---|

| Pharmaceutical Quality Control | Dabigatran Impurity Reference Standard | Critical for analytical method validation |

| Medicinal Chemistry | Synthetic Intermediate | Building block for bioactive molecule construction |

| Organic Chemistry | Beta-amino acid derivative model | Representative of important structural class |

| Analytical Chemistry | Method Development Standard | Enables detection and quantification protocols |

From a synthetic organic chemistry perspective, the compound represents successful application of established methodologies for constructing phenylpropanoate frameworks with specific substitution patterns. The synthetic approaches to related compounds, such as those documented for ethyl 3-(3-aminophenyl)propanoate, demonstrate the broader applicability of condensation and reduction strategies in accessing this chemical space. These synthetic methodologies often employ tandem reaction sequences that efficiently construct the carbon framework while introducing the required functional groups.

The academic literature also recognizes the compound's value in structure-activity relationship studies, where systematic modification of the aminomethyl group or the ester functionality can provide insights into the molecular features responsible for biological activity. Such investigations contribute to the fundamental understanding of how chemical structure influences pharmaceutical properties, supporting the rational design of new therapeutic agents.

Properties

IUPAC Name |

ethyl 3-[3-(aminomethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2,6-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMILYQONSQMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699860 | |

| Record name | Ethyl 3-[3-(aminomethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-66-0 | |

| Record name | Benzenepropanoic acid, 3-(aminomethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93071-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[3-(aminomethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-(3-(aminomethyl)phenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester linked to a propanoate group and a 3-(aminomethyl)phenyl substituent. Its molecular formula is , with a molar mass of approximately 205.27 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

- Knoevenagel Condensation : A reaction between an aldehyde and an active methylene compound.

- Alkylation : Introducing the propanoate group through alkylation reactions.

These synthetic pathways are crucial for modifying the compound's properties to enhance its biological activity .

Biological Mechanisms

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in neurotransmission and inflammation pathways. Preliminary studies suggest it may exhibit the following biological activities:

- Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells .

- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, it is hypothesized that this compound may also possess neuroprotective properties.

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of structurally related compounds, this compound showed promising results against MCF-7 cells, indicating potential as an anticancer agent .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that compounds with similar structures exhibit favorable absorption and distribution characteristics, which could enhance their therapeutic efficacy .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Aminomethyl group enhances activity | Anticancer potential |

| Ethyl 3-(4-(aminosulfonyl)phenyl)propanoate | Structure | Sulfonamide group | Potential anti-cancer properties |

| Benzyl 3-(4-(aminomethyl)phenyl)propanoate | Structure | Benzyl instead of ethyl | Different solubility characteristics |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry:

Ethyl 3-(3-(aminomethyl)phenyl)propanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it valuable for developing new compounds with desired properties .

Synthetic Routes:

The synthesis typically involves the esterification of 3-(3-(aminomethyl)phenyl)propanoic acid with ethanol in the presence of a strong acid catalyst. The general reaction scheme is as follows:

-

Esterification Reaction:

- Reactants: 3-(3-(aminomethyl)phenyl)propanoic acid, ethanol

- Catalyst: Sulfuric acid

- Conditions: Reflux

- Product: this compound

-

Hydrochloride Salt Formation:

- Reactants: this compound, hydrochloric acid

- Conditions: Room temperature

- Product: this compound hydrochloride.

Biological Applications

Pharmacological Potential:

Research indicates that this compound may exhibit significant biological activities. Preliminary studies suggest it could interact with specific receptors or enzymes involved in neurotransmission and inflammation pathways .

Antimicrobial and Anticancer Properties:

The compound is under investigation for its potential antimicrobial and anticancer properties. Various derivatives of this compound have shown efficacy against specific bacterial strains and cancer cell lines, making it a candidate for further pharmacological development .

Medicinal Chemistry

Drug Development:

this compound is explored as a precursor for drug development. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects. The compound's ability to form various derivatives through substitution reactions makes it particularly useful in medicinal chemistry .

Table of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-(4-(aminosulfonyl)phenyl)propanoate | Structure | Potential anti-cancer properties |

| Benzyl 3-(4-(aminomethyl)phenyl)propanoate | Structure | Different solubility characteristics |

| Methyl 3-(4-(aminomethyl)phenyl)propanoate | Structure | May exhibit different metabolic pathways |

These compounds share structural similarities with this compound but differ in their substituents, which can significantly affect their biological activity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2.1.1. Ethyl 3-(3-(Trifluoromethyl)phenyl)propanoate

- Structure: The trifluoromethyl (–CF₃) group replaces the aminomethyl (–CH₂NH₂) substituent.

- Properties : The –CF₃ group is strongly electron-withdrawing, enhancing the compound’s lipophilicity and resistance to metabolic degradation. This derivative is used in the synthesis of 3-(3-trifluoromethylphenyl)propanal via selective reduction with reagents like potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA), achieving high yields (Table 2, ).

2.1.2. Ethyl 3-(4-(Aminomethyl)phenyl)propanoate

- Structure: The aminomethyl group is para-substituted instead of meta.

- Impact : Para substitution can alter steric and electronic interactions in downstream reactions. For example, para-substituted derivatives may exhibit different binding affinities in drug-target interactions compared to meta isomers .

2.1.3. Ethyl 3-Amino-3-phenylpropanoate

- Structure: The amino group (–NH₂) is directly attached to the propanoate chain rather than the phenyl ring (e.g., ethyl 3-amino-3-phenylpropanoate, CAS 6335-76-8).

- Reactivity: The β-amino ester motif enables cyclization reactions (e.g., lactam formation) and serves as a precursor for β-peptides .

Functional Group Variations on the Propanoate Chain

2.2.1. Ethyl 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanoate

- Structure: A ketone group replaces the methylene (–CH₂–) in the propanoate chain.

- Applications : The α,β-unsaturated ketone moiety facilitates conjugate additions and cyclocondensations, making it valuable in heterocyclic synthesis (e.g., pyrazoles or pyrroles) .

2.2.2. Methyl 3-(3-(Aminomethyl)phenyl)propanoate

- Structure : Methyl ester (–COOMe) instead of ethyl (–COOEt).

- Impact : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, affecting stability in aqueous environments .

Ester Group Variations

Alkyl Chain Diversity

- Examples: Methyl, propyl, butyl, and benzyl esters of 3-phenylpropanoate (e.g., benzyl 3-phenylpropanoate, CAS 56866-55-8) .

- Properties : Longer alkyl chains (e.g., heptyl or octyl) increase lipophilicity, enhancing membrane permeability in drug candidates. Conversely, bulky esters (e.g., benzyl) may introduce steric hindrance .

2.3.2. Ethyl 3-[(Pyridin-3-ylmethyl)amino]propanoate

Comparative Data Table

Preparation Methods

Esterification of 3-(3-(aminomethyl)phenyl)propanoic acid

Method Overview:

This classical approach involves esterifying the corresponding carboxylic acid with ethanol under acidic catalysis. The process is straightforward, scalable, and widely used in organic synthesis.

- Reactants: 3-(3-(aminomethyl)phenyl)propanoic acid

- Catalyst: Concentrated sulfuric acid or hydrochloric acid

- Solvent: Ethanol (preferably dry)

- Temperature: Reflux (~60–80°C)

- Time: 4–12 hours

Outcome:

High-yield formation of ethyl ester with minimal side reactions when water is carefully excluded.

Nucleophilic Substitution on Activated Aromatic Ring

Method Overview:

A key step involves nucleophilic substitution on a halogenated aromatic precursor, such as 3-bromophenyl derivative, followed by amination.

- Starting Material: 3-bromophenylpropanoate derivative

- Reagents: Formaldehyde or aminomethylating agents (e.g., paraformaldehyde)

- Catalyst: Copper or palladium catalysts can facilitate C–N bond formation

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80–120°C

Research Data:

This approach allows for regioselective functionalization, with yields depending on the halogen leaving group and catalyst efficiency.

Multi-step Synthesis Pathway (Patent Data Analysis)

A detailed process from patent literature (e.g., WO2013150545A2) involves:

- Step 1: Conversion of 4-(methylamino)-3-nitrobenzoic acid to its acid chloride using thionyl chloride.

- Step 2: Coupling with ethyl 3-(pyridin-2-ylamino)propanoate to form a nitro intermediate.

- Step 3: Catalytic reduction (using Fe-acetic acid or Fe-HCl) to convert nitro groups to amino groups, yielding the target compound.

- Reflux in tetrahydrofuran (THF) and water mixture

- Controlled addition of reducing agents to prevent over-reduction

- Purification via recrystallization from ethyl acetate

Advantages:

This method is highly selective and suitable for large-scale synthesis, especially when high purity is required.

Research Findings and Notes

Optimized Conditions:

The choice of solvent, temperature, and catalysts critically influences yield and purity. For example, esterification yields improve with dry ethanol and controlled acid catalyst loading, while reductive amination benefits from mild conditions to prevent over-reduction.Catalytic Reduction:

Patent data highlight the use of environmentally friendly reducing agents like Fe-acetic acid, which mitigate catalyst poisoning issues common in catalytic hydrogenation.Scalability & Purity: Multi-step processes, especially those involving nitro group reduction, are suitable for industrial-scale synthesis owing to their high selectivity and ability to produce high-purity compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(3-(aminomethyl)phenyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 3-(3-(aminomethyl)phenyl)propanoic acid with ethanol using acid catalysis (e.g., H₂SO₄ or HCl). Alternative routes may involve nucleophilic substitution or acylation reactions, as seen in structurally similar esters like Ethyl 3-(3-formylphenoxy)propanoate . Optimization of temperature (60–80°C), solvent (dry ethanol or toluene), and catalyst loading (1–5 mol%) is critical to achieving yields >70%. Side reactions, such as hydrolysis of the ester group, must be minimized by avoiding aqueous conditions .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and aminomethyl proton signals (δ ~2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₂H₁₇NO₂) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H stretch) .

Q. What are the primary chemical reactions involving the aminomethyl and ester groups in this compound?

- Methodological Answer :

- Aminomethyl Group : Reacts with electrophiles (e.g., aldehydes via Schiff base formation) or undergoes alkylation. For example, condensation with benzaldehyde forms a secondary amine derivative .

- Ester Group : Hydrolysis under acidic/basic conditions yields the carboxylic acid. Reduction with LiAlH₄ produces the corresponding alcohol .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways and electronic effects. For instance, steric hindrance from the phenyl group may explain discrepancies in nucleophilic substitution rates compared to simpler esters. Molecular docking studies further clarify interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies optimize regioselectivity in functionalizing the aminomethyl group for drug discovery?

- Methodological Answer :

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amine during multi-step syntheses.

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective alkylation or acylation .

- Table : Comparison of protecting group efficiency:

| Protecting Group | Stability (pH Range) | Removal Method | Yield (%) |

|---|---|---|---|

| Boc | 1–12 | TFA/CH₂Cl₂ | 85–90 |

| Fmoc | 7–10 | Piperidine/DMF | 75–80 |

Q. How does the aminomethyl group influence the compound’s pharmacokinetic properties in biological studies?

- Methodological Answer : The polar aminomethyl group enhances water solubility but may reduce membrane permeability. Metabolic stability can be assessed via:

- In vitro assays : Liver microsomes to track oxidative deamination.

- In silico tools : Predict logP and pKa using software like MarvinSketch or ADMET Predictor .

Q. What analytical methods differentiate stereoisomers of derivatives synthesized from this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Circular Dichroism (CD) : Detect Cotton effects at 220–250 nm for enantiomeric excess determination.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of this compound analogs?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) across studies.

- Structural Impurities : Validate purity (>95%) via HPLC and NMR before testing.

- Dose-Response Curves : Use Hill slope analysis to confirm EC₅₀/IC₅₀ reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.